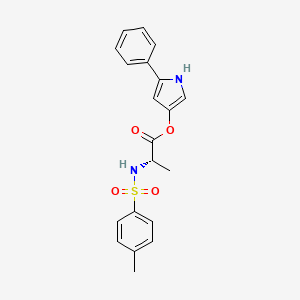
3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
- The synthesis of related compounds to 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, such as 5-hydroxy-1-aminopyrroline-3-carboxylic acid derivatives from 1,2-diaza-1,3-butadienes and aldehydes, has been demonstrated. This process involves domino reactions that execute multistep transformations without intermediate workup procedures (Attanasi et al., 2002).
Molecular Structure Analysis
- The molecular structure of compounds related to 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, such as N-(1-carboxyethyl)-6-(hydroxymethyl)pyridinium-3-ol, has been characterized. These studies involved X-ray diffraction to determine molecular organization and intermolecular interactions (Villard et al., 2003).
Chemical Reactions and Properties
- Studies on related pyrrole compounds have shown a variety of chemical reactions. For instance, the oxidation of N-hydroxypyrrole and 3-phenyl-N-hydroxypyrrole yielded transient pyrrolyl-1-oxyl radicals, as observed by EPR spectroscopy. This indicates a reactive nature in oxidative conditions (Kakouris et al., 1992).
Physical Properties Analysis
- Physical properties such as solubility and photostability of related compounds like π-conjugated polymers containing pyrrolo[3,4-c]pyrrole (DPP) units have been explored. These properties are crucial for electronic applications, indicating potential utility in material science (Beyerlein & Tieke, 2000).
Chemical Properties Analysis
- The chemical properties of related pyrrole compounds have been investigated, such as the influence of steric hindrance and electronic nature of substituents on supramolecular arrangements of 5-(substituted phenyl)-2-formylpyrroles. These studies reveal insights into the interactions and stability of pyrrole compounds under various conditions (Figueira et al., 2015).
Applications De Recherche Scientifique
Diagnostic Applications : The tosylalanine ester of 3-hydroxy-5-phenylpyrrole (HOPPy), closely related to your compound, is used diagnostically to test urine for the presence of human leukocyte elastase (HLE) as an indicator of urinary tract infections. Kinetic constants for the HLE-catalyzed hydrolysis of this substrate have been determined, and research has been conducted on diazo coupling reactions involving HOPPy, which is pivotal for the diagnostic application (Jackson et al., 1995).
Pharmaceutical Building Blocks : Compounds like 3-arylpiperidines, synthesized through palladium-catalyzed migrative Negishi coupling involving phenylpyrrole-based phosphine ligands, are important in pharmaceutical research. This process is used to access 3-aryl-N-Boc-piperidines, which are crucial for drug development (Millet & Baudoin, 2015).
Anticancer Research : Derivatives of 1,2-dimethyl-3,4-bis(hydroxymethyl)-5-phenylpyrrole bis(N-methylcarbamate) have been synthesized and tested for antileukemic activity against lymphocytic leukemia, showing significant activity in assays (Anderson & Halat, 1979).
Synthesis of Rigid Dipeptide Mimics : Research into the synthesis of enantiopure pyrrolizidinone amino acids, which are rigid dipeptide mimics, has been carried out. These compounds, including derivatives of phenylpyrrole, are potential tools for exploring peptide conformation-activity relationships (Rao, Pinyol, & Lubell, 2007).
Sodium Channel Blocking for Anticonvulsant Activity : A study on the synthesis of new 3-aminopyrroles and their testing for anticonvulsant activity showed that several derivatives exhibit considerable activity with minimal neurotoxicity. These compounds, including those with phenylpyrrole structures, block sodium channels in a frequency-dependent manner, indicating potential as anticonvulsants (Unverferth et al., 1998).
Mécanisme D'action
Target of Action
It’s structurally related compound, n-tosyl-l-alanine-3-indoxyl ester (taloxin), is used for analyzing leukocytes, especially in urine . This suggests that 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole might also interact with leukocytes.
Biochemical Pathways
It’s possible that it may influence pathways related to leukocyte function, given the known uses of its related compound, Taloxin .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, storage conditions can affect the stability of a compound. N-Tosyl-L-alanine-3-indoxyl ester, a related compound, is recommended to be stored at -20°C and protected from light . Similar conditions might be applicable for 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole.
Propriétés
IUPAC Name |
(5-phenyl-1H-pyrrol-3-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-14-8-10-18(11-9-14)27(24,25)22-15(2)20(23)26-17-12-19(21-13-17)16-6-4-3-5-7-16/h3-13,15,21-22H,1-2H3/t15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZALJYJCTCKOHO-HNNXBMFYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)OC2=CNC(=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C)C(=O)OC2=CNC(=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole | |
Q & A
Q1: How does 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole contribute to the detection of leukocyte esterase in the described paper-based devices?
A1: In the presented research [, ], 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole functions as a recognition element within the sensing mechanism of the paper-based devices (LE-PAD and LE-Ag-μPADs). When urine containing LE is introduced to the device, LE interacts with 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole and 1-diazo-2-naphthol-4-sulfonic acid, initiating a chemical reaction. This reaction generates non-conductive azo compounds that interact with the silver-based conductive layer on the paper device, causing a measurable change in electrical resistance. This change in resistance directly correlates with the concentration of LE in the urine sample, enabling quantitative LE detection.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1-Diphenoxyphosphanyloxypropan-2-yloxy)propan-2-yl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-diphenoxyphosphanyloxypropoxy)propoxy-phenoxyphosphanyl]oxypropoxy]propoxy-phenoxyphosphanyl]oxypropoxy]propoxy-phenoxyphosphanyl]oxypropoxy-phenoxyphosphanyl]oxypropoxy]propoxy-phenoxyphosphanyl]oxypropoxy]propyl phenyl phosphite](/img/structure/B1141642.png)
![2-[3-Chloro-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-1,3,3-trimethyl-3H-indol-1-ium iodide](/img/structure/B1141643.png)

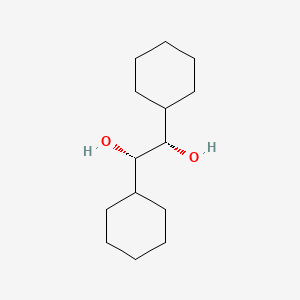
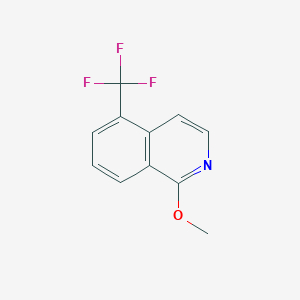
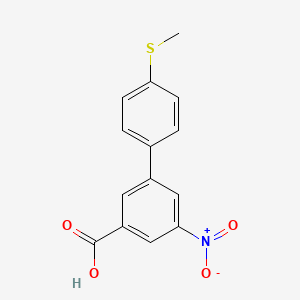
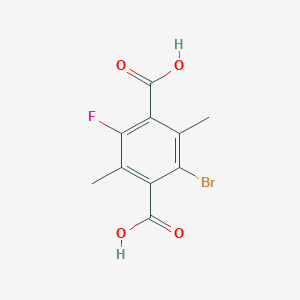
![1-Oxa-7-azaspiro[4.5]decan-2-one](/img/structure/B1141662.png)